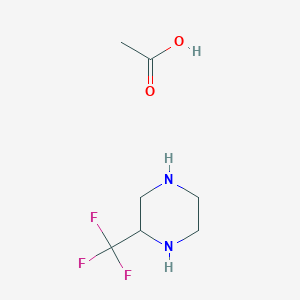

2-(Trifluoromethyl)piperazine acetate

Description

Foundational Significance of Piperazine (B1678402) Scaffolds in Heterocyclic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence is noted in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The foundational significance of the piperazine scaffold stems from several key attributes:

Structural Versatility: The piperazine core offers a flexible yet conformationally constrained framework that can be readily functionalized at its two nitrogen atoms. This allows for the systematic modulation of a molecule's physicochemical properties and the exploration of its structure-activity relationships (SAR). researchgate.netrsc.org

Pharmacokinetic Improvement: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility and bioavailability of drug candidates. nih.gov This feature is crucial for ensuring that a potential drug can be effectively absorbed and distributed within the body.

Diverse Biological Activities: Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. nih.govresearchgate.net

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and derivatization of the piperazine ring, making it a readily accessible building block for chemists. rsc.orgacs.org

Strategic Importance of Trifluoromethyl Groups in Advanced Organic Molecular Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in modern drug design and materials science. mdpi.comnih.gov This small functional group can profoundly and beneficially alter the properties of a parent molecule for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism. mdpi.com This can increase the half-life of a drug, leading to a longer duration of action.

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a molecule's ability to cross cell membranes and enhance its absorption and distribution. mdpi.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. mdpi.comwikipedia.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of steric and electronic properties to optimize target binding and biological activity. wikipedia.org

| Property | Description | Reference |

| Metabolic Stability | The high strength of the C-F bond (485.3 kJ/mol) makes the CF3 group resistant to metabolic breakdown. | mdpi.com |

| Lipophilicity | The CF3 group increases the lipophilicity of a molecule, with a Hansch π value of +0.88. | mdpi.com |

| Electron-Withdrawing Nature | The high electronegativity of fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. | mdpi.com |

| Bioisosterism | The CF3 group can serve as a bioisostere for chlorine and methyl groups, aiding in the optimization of molecular properties. | wikipedia.org |

Overview of 2-(Trifluoromethyl)piperazine (B144428) Acetate (B1210297) as a Chiral Building Block and Synthetic Intermediate

2-(Trifluoromethyl)piperazine, typically handled as its acetate salt for improved stability and ease of use, is a valuable chiral building block in asymmetric synthesis. acs.orgresearchgate.net The presence of a stereocenter at the 2-position, adjacent to the trifluoromethyl group, allows for the construction of enantiomerically pure target molecules. This is of paramount importance in medicinal chemistry, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The utility of 2-(Trifluoromethyl)piperazine as a synthetic intermediate is demonstrated by its application in the synthesis of more complex molecules. For instance, diastereoselective methods have been developed for the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, which are key scaffolds in medicinal chemistry. acs.org These methods often involve the stereocontrolled addition of a trifluoromethylating agent to a chiral precursor, highlighting the importance of building blocks that already contain the trifluoromethyl group and a defined stereocenter.

The synthesis of chiral carbon-substituted piperazines has been an area of active research, with various strategies being developed, including chiral pool synthesis and asymmetric catalysis. rsc.orggoogle.com The availability of enantiomerically pure building blocks like (R)- and (S)-2-(trifluoromethyl)piperazine is crucial for the efficient and stereoselective synthesis of these targets.

| Compound Property | Value | Reference |

| Molecular Formula | C5H9F3N2 | sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 154.13 g/mol | sigmaaldrich.comcymitquimica.comscbt.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 90-95 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 131922-05-9 | sigmaaldrich.comoakwoodchemical.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13F3N2O2 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

acetic acid;2-(trifluoromethyl)piperazine |

InChI |

InChI=1S/C5H9F3N2.C2H4O2/c6-5(7,8)4-3-9-1-2-10-4;1-2(3)4/h4,9-10H,1-3H2;1H3,(H,3,4) |

InChI Key |

FVSRDKHTMFCSAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CNC(CN1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Piperazine Acetate and Its Derivatives

Diverse Routes for the Construction of Trifluoromethylated Piperazine (B1678402) Cores

The synthesis of the 2-(trifluoromethyl)piperazine (B144428) core can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Multi-component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) provide an efficient pathway to complex molecular architectures in a single step. frontiersin.org A notable example involves a three-component, one-pot reaction utilizing 2-trifluoromethyl-N-nosylaziridine, primary amines, and vinylsulfonium salts to construct trifluoromethylated piperazines. thieme-connect.com This method has demonstrated yields ranging from 37% to 91% for various derivatives. thieme-connect.com

Cyclization strategies are fundamental to forming the piperazine ring. These can involve intramolecular reactions of linear precursors or cycloaddition reactions. nih.gov For instance, palladium-catalyzed cyclization of propargyl units with diamine components offers high regio- and stereochemical control in synthesizing substituted piperazines. organic-chemistry.org Another approach is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which yields 2-substituted piperazines under mild conditions. organic-chemistry.org

Transformations Involving Nitrogen-Containing Ring Systems

The synthesis of trifluoromethylated piperidines and piperazines can be accomplished by modifying existing nitrogen-containing heterocyclic rings. researchgate.netresearchgate.net One such method involves the ring contraction of trifluoromethylated piperidines and azepanes via an aziridinium (B1262131) intermediate to form substituted α-(trifluoromethyl)pyrrolidines and piperidines. researchgate.net The regioselective attack of a nucleophile on the aziridinium ion is directed by the trifluoromethyl group. researchgate.net Another strategy involves the reduction of pyridine (B92270) or pyridinone derivatives to generate α-trifluoromethyl monocyclic piperidinic derivatives. researchgate.net

Synthesis from Aziridine (B145994) Precursors

Aziridines, particularly 2-trifluoromethyl-substituted aziridines, are versatile precursors for synthesizing trifluoromethylated piperazines. thieme-connect.commetu.edu.trmetu.edu.tr A three-component reaction of 2-trifluoromethyl-N-nosylaziridine with primary amines and a vinylsulfonium salt provides a convenient route to CF3-containing piperazines. thieme-connect.com This reaction proceeds by first forming a diamine intermediate, which then undergoes cyclization with the vinylsulfonium salt. thieme-connect.com Another strategy involves the Gabriel-Cromwell reaction to create chiral aziridines from aryl vinyl ketones and a chiral aminoalcohol. metu.edu.trmetu.edu.tr These aziridines can then be converted to aziridine-fused piperazine imines through a series of steps including tosylation, azide (B81097) substitution, and intramolecular cyclization, with yields ranging from 36-75%. metu.edu.trmetu.edu.tr

| Precursor | Reagents | Product | Yield (%) |

| 2-Trifluoromethyl-N-nosylaziridine, Primary Amines | Vinylsulfonium Salt | CF3-Containing Piperazines | 37-91 thieme-connect.com |

| Aryl Vinyl Ketones, Chiral Aminoalcohol | 1. Bromination 2. Tosylation 3. Azide Substitution 4. Reduction/Cyclization | Aziridine-fused Piperazine Imines | 36-75 metu.edu.trmetu.edu.tr |

This table summarizes synthetic routes to trifluoromethylated piperazine derivatives starting from aziridine precursors.

Annulation Reactions and Ring-Closure Protocols

Annulation reactions provide a powerful method for constructing the piperazine ring system. A [3+3]-annulation of nitrile imines with α-amino esters has been used to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which are related heterocyclic structures. nih.gov Similarly, a base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester yields highly functionalized 4-trifluoromethyl pyridazines. rsc.org The use of vinyl sulfonium (B1226848) salts as bis-electrophiles in annulation reactions with β-aminoalcohols, thiols, or amines is an effective method for synthesizing morpholines, thiomorpholines, and piperazines. bris.ac.uk

Ring-closure of acyclic precursors is a common strategy for forming the piperazine ring. google.com For example, 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenyl-piperazine can be cyclized to form mirtazapine (B1677164) using dehydrating agents like sulfuric acid or phosphorus pentoxide. google.com

Enantioselective and Diastereoselective Synthesis of 2-(Trifluoromethyl)piperazine Derivatives

Controlling the stereochemistry at the C2 position is crucial for developing chiral 2-(trifluoromethyl)piperazine derivatives for pharmaceutical applications.

Chiral Auxiliary-Mediated Approaches to Stereodefined Piperazines

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. sigmaaldrich.com The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved using Ellman's auxiliary. researchgate.net This method involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine bearing the chiral auxiliary. researchgate.net Another approach starts with the proteinogenic amino acid (S)-serine to produce chiral (piperazin-2-yl)methanols. nih.gov The key step is the reaction of a chloroacetamide derivative with various primary amines to form diastereomeric bicyclic piperazinediones. nih.gov

Furthermore, the use of chiral starting materials, such as natural α-amino acids, in (3+3)-annulation reactions with nitrile imines has been shown to produce enantiomerically pure trifluoromethylated triazinones without racemization at the stereogenic centers. nih.gov

| Chiral Auxiliary/Starting Material | Key Reaction | Product Stereochemistry |

| Ellman's Auxiliary | Nucleophilic addition of TMSCF3 to α-amino sulfinylimine | Enantiomerically pure cis- and trans-isomers researchgate.net |

| (S)-Serine | Reaction of chloroacetamide with primary amines | Diastereomeric bicyclic piperazinediones nih.gov |

| Natural α-Amino Esters | (3+3)-Annulation with nitrile imines | Enantiomerically pure products nih.gov |

This table highlights chiral auxiliary-mediated approaches for the stereoselective synthesis of 2-(trifluoromethyl)piperazine derivatives and related heterocycles.

Asymmetric Catalysis in the Formation of Chiral Trifluoromethylated Piperazines

The creation of enantiomerically pure trifluoromethylated piperazines is crucial for developing selective therapeutic agents. Asymmetric catalysis offers a powerful tool to achieve this, moving beyond classical resolution techniques.

A key methodology involves the diastereoselective nucleophilic addition of a trifluoromethyl source to a chiral imine precursor. nih.gov Research has demonstrated the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. This was achieved through the addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane or TMSCF3) to α-amino sulfinylimines that feature Ellman's auxiliary as a chiral controlling group. nih.gov This approach provides access to previously unknown trifluoromethylated piperazines with well-defined stereochemistry, which are valuable building blocks in medicinal chemistry. nih.gov

While direct catalytic asymmetric synthesis on the piperazine ring itself is challenging, strategies involving chiral catalysts are emerging. The 2001 Nobel Prize in Chemistry, awarded for work on chiral catalysis, highlighted the industrial potential of these methods for producing optically active molecules. youtube.com Modern asymmetric synthesis often employs transition-metal complexes with chiral ligands (e.g., based on rhodium, palladium, or iridium) to create stereoselective, non-bonding interactions that guide the formation of one enantiomer over the other. nih.govyoutube.com For instance, catalytic asymmetric α-chlorination coupled with subsequent reactions has been used to produce homochiral piperazinones, which can be precursors to chiral piperazines. rsc.org

Control of Relative and Absolute Stereochemistry in Substituted Piperazine Ring Systems

Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is fundamental to synthesizing polysubstituted piperazines. A variety of stereoselective strategies have been developed to construct the piperazine ring with high precision.

One effective modular approach is the palladium-catalyzed cyclization of propargyl units with diamine components. acs.org This method yields highly substituted piperazines with excellent regio- and stereochemical control under mild conditions. acs.org For example, the reaction of a tosyl derivative of 1,2-diaminopropane (B80664) can produce a piperazine product with good regioselectivity (4:1). acs.org

Another powerful technique is the diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org This method allows for a modular synthesis of 2,6-disubstituted piperazines. By starting with optically pure amino acids, chemists can convert them into 1,2-diamines, which then undergo annulation to form the desired piperazine ring with high enantiomeric purity. nih.gov This route has been successfully applied to create various 3-substituted piperazine-2-acetic acid esters. rsc.orgnih.gov

The table below summarizes key findings in stereocontrolled piperazine synthesis.

| Method | Key Features | Stereocontrol | Reference |

| Diastereoselective Nucleophilic Addition | Use of Ruppert-Prakash reagent (TMSCF3) with chiral α-amino sulfinylimines. | High diastereoselectivity for cis- and trans-isomers. | nih.gov |

| Palladium-Catalyzed Cyclization | Modular synthesis coupling propargyl carbonates with diamines. | High regio- and stereochemical control. | acs.org |

| Intramolecular Hydroamination | Cyclization of substrates derived from chiral amino acids. | Highly diastereoselective; preserves enantiopurity from starting material. | organic-chemistry.org |

| Aza-Michael/SN2 Annulation | Intermolecular aza-Michael addition followed by intramolecular ring closure. | Produces enantiopure 3-substituted piperazine-2-acetic acid esters. | nih.gov |

Derivatization and Functionalization Strategies for the 2-(Trifluoromethyl)piperazine Scaffold

Once the 2-(trifluoromethyl)piperazine core is synthesized, its utility can be vastly expanded through derivatization. These strategies focus on selectively modifying the nitrogen atoms or the carbon backbone of the ring.

Regioselective N-Alkylation and N-Acylation Procedures

The two nitrogen atoms in 2-(trifluoromethyl)piperazine are chemically distinct, allowing for regioselective functionalization. The nitrogen adjacent to the electron-withdrawing trifluoromethyl group (N1) is less nucleophilic than the nitrogen at the 4-position (N4). This inherent difference can be exploited to control the site of reaction.

Standard methods for N-alkylation include nucleophilic substitution with alkyl halides or reductive amination. mdpi.com Similarly, N-acylation is readily achieved with acyl chlorides or anhydrides. The challenge lies in directing the incoming group to a specific nitrogen. Often, a protection strategy is employed where one nitrogen is blocked (e.g., with a Boc group), allowing the other to be functionalized, followed by deprotection.

The choice of base and solvent can significantly influence the regioselectivity of these reactions. mdpi.com For instance, in the alkylation of related N-H containing azoles, polar aprotic solvents like DMF or DMSO can favor the formation of one regioisomer over another. mdpi.com While specific data for 2-(trifluoromethyl)piperazine is proprietary, the principles of controlling reactivity in similar heterocyclic systems are applicable. For example, a general method for preparing 1,4-disubstituted piperazines involves the use of quaternary N-aryl-1,4-diazabicyclo[2.2.2]octane salts. mdpi.com

Carbon-Carbon Bond Formation and Substituent Introduction on the Piperazine Ring

Modifying the carbon framework of the piperazine ring introduces greater structural diversity. nih.gov While direct C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, several effective methods have been developed. mdpi.com

One successful approach is the direct C-H lithiation of N-Boc-protected piperazines. mdpi.com Using reagents like s-BuLi in combination with a chiral ligand such as sparteine (B1682161) allows for asymmetric lithiation, enabling the enantioselective introduction of substituents at the carbon alpha to a nitrogen atom. mdpi.com

Photoredox catalysis has also emerged as a powerful tool. A "CarboxyLic Amine Protocol" (CLAP) utilizes an iridium-based photoredox catalyst for a decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to access diverse C2-substituted piperazines. mdpi.com This method highlights a modern approach to forging C-C bonds on the piperazine ring under mild conditions. mdpi.com Furthermore, palladium-catalyzed reactions provide an efficient route to arylpiperazines. organic-chemistry.org

Synthesis of Poly-substituted and Fused Piperazine Systems

The development of piperazine-based drugs often requires more complex, multi-substituted, or rigid-fused structures to optimize binding to biological targets.

Poly-substituted piperazines can be constructed using modular synthetic routes where substituted building blocks are pieced together. A palladium-catalyzed decarboxylative cyclization, for instance, tolerates significant modifications on both the diamine and the coupling partner, allowing for the synthesis of a wide range of products with multiple substituents. acs.org An efficient method for creating chiral 2,3,5-trisubstituted piperazine structures has been developed, starting from chiral aryl aziridinyl ketones. thieme-connect.com

Fused piperazine systems involve creating bicyclic or polycyclic structures that incorporate the piperazine ring. One strategy to achieve this is through intramolecular reactions on a suitably functionalized piperazine precursor. Another approach involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to yield tetrahydropyrazines, which can be further elaborated into various piperazine scaffolds. organic-chemistry.org The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system is another efficient method for generating functionalized piperazines. rsc.org Additionally, creating one-carbon bridges across the piperazine ring to form structures like 2-oxa-5-azabicyclo[2.2.1]heptane represents an innovative tactic for modifying the scaffold's three-dimensional shape and properties. researchgate.net

Innovations and Challenges in Scalable Synthesis

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges, including cost, safety, and environmental impact. For 2-(trifluoromethyl)piperazine acetate (B1210297), innovations are focused on creating more efficient and practical manufacturing routes.

A key challenge is the efficient and cost-effective introduction of the trifluoromethyl group. The development of scalable methods using inexpensive and readily available reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetamide (B147638) is a significant advancement. researchgate.net One such method involves the reaction of heterocyclic benzylamines with TFAA, followed by a dehydrative cyclization. researchgate.net

Continuous-flow chemistry is another major innovation that addresses many challenges of scalability. A two-step consecutive continuous-flow reduction system was developed for a C-N bond formation step in the synthesis of a medicinally relevant piperazine derivative. mdpi.com This approach improves mixing, allows for safe handling of reactive intermediates, and can lead to higher throughput and consistency compared to batch processing. mdpi.com

The primary goals in scalable synthesis are to minimize the number of steps, avoid costly purification techniques like chromatography, and use stable, inexpensive starting materials. The development of one-pot, multi-component reactions, where several bonds are formed in a single operation, is highly desirable. For example, a one-pot synthesis of related N-arylpyridinium compounds has been achieved from an activated β-dicarbonyl analogue, an amine, and a ketone, demonstrating the power of this approach to build molecular complexity efficiently. nih.gov

Advanced Characterization Techniques for Structural Elucidation of 2 Trifluoromethyl Piperazine Acetate Excluding Property Data

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Trifluoromethyl)piperazine (B144428) acetate (B1210297). Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns. Infrared (IR) spectroscopy complements these techniques by identifying the characteristic functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of 2-(Trifluoromethyl)piperazine acetate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of the compound's structure.

In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) appear as distinct multiplets. The presence of the trifluoromethyl group significantly influences the chemical shifts of nearby protons due to its strong electron-withdrawing nature. The acetate counter-ion will show a characteristic singlet for its methyl protons. Dynamic NMR studies on similar piperazine derivatives have shown that conformational changes, such as ring inversion and rotation around the amide bond (in N-substituted piperazines), can lead to the observation of doubled signals at room temperature, which coalesce at higher temperatures. beilstein-journals.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the piperazine ring will have distinct chemical shifts, with the carbon bearing the trifluoromethyl group being significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govnih.gov The trifluoromethyl group in this compound will give a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a CF₃ group attached to an aliphatic carbon. The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a valuable probe for confirming the presence and integrity of the trifluoromethyl moiety. nih.govnih.gov

Table 1: Representative NMR Data for 2-(Trifluoromethyl)piperazine Moiety

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 2.5 - 3.5 | m | Piperazine ring protons |

| ¹H | ~1.9 | s | Acetate methyl protons |

| ¹³C | 40 - 60 | Piperazine ring carbons | |

| ¹³C | 120 - 130 (q) | q | Trifluoromethyl carbon (¹JCF) |

| ¹⁹F | -70 to -80 | s | CF₃ group |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. xml-journal.net In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base, 2-(Trifluoromethyl)piperazine.

The fragmentation of piperazine derivatives under collision-induced dissociation (CID) typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting any substituent to the ring. xml-journal.net For 2-(Trifluoromethyl)piperazine, characteristic fragment ions would arise from the loss of the trifluoromethyl group and cleavage of the piperazine ring. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56. xml-journal.net The presence of the trifluoromethyl group can lead to unique fragmentation patterns, including the loss of CF₃ or related fragments. researchgate.net For instance, in the mass spectra of trifluoroacetyl derivatives of piperazine compounds, ions at m/z 69, corresponding to the trifluoromethyl cation, are observed. researchgate.net

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound. nih.gov

Table 2: Expected Mass Spectrometry Data for 2-(Trifluoromethyl)piperazine

| Ion Type | Expected m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 155.079 | Protonated molecular ion of the free base |

| [M-CF₃]⁺ | 86.066 | Loss of the trifluoromethyl group |

| C₄H₈N₂⁺ | 84.069 | Cleavage of the piperazine ring |

| C₂H₅N⁺ | 43.042 | Further fragmentation of the piperazine ring |

Note: m/z values are for the monoisotopic mass of the free base, 2-(Trifluoromethyl)piperazine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. xml-journal.net The IR spectrum provides a vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations. libretexts.orgdocbrown.info

The key functional groups to be identified are the N-H bonds of the piperazine ring, the C-H bonds of the aliphatic backbone, the C-F bonds of the trifluoromethyl group, and the carboxylate group of the acetate counter-ion.

The N-H stretching vibrations of the secondary amine in the piperazine ring are expected to appear in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines show two bands in this region, while secondary amines typically show a single, sharper band. libretexts.orgpressbooks.pub The aliphatic C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ range. libretexts.org The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1350 cm⁻¹. The carboxylate group (COO⁻) of the acetate ion will exhibit a strong, characteristic absorption band for the asymmetric stretch around 1550-1610 cm⁻¹ and a weaker symmetric stretch around 1400-1440 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration |

|---|---|---|---|

| N-H (secondary amine) | 3300 - 3500 | Medium, sharp | Stretch |

| C-H (aliphatic) | 2850 - 2960 | Strong | Stretch |

| C=O (carboxylate) | 1550 - 1610 | Strong | Asymmetric Stretch |

| C-F (trifluoromethyl) | 1000 - 1350 | Strong | Stretch |

| N-H | 1500 - 1650 | Medium | Bend |

Chromatographic Methodologies for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of this compound and, if applicable, for determining its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical determination of purity and the preparative separation of this compound. unodc.org For purity analysis, a reversed-phase HPLC method using a C18 column is commonly employed. unodc.org The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the piperazine ring exhibits some UV absorbance.

For the assessment of enantiomeric excess, chiral HPLC is the method of choice. A chiral stationary phase (CSP) is used to separate the two enantiomers of 2-(Trifluoromethyl)piperazine. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers, allowing for their accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, its free base or a derivatized form can be analyzed. mdma.ch Derivatization, for instance by acylation or silylation, can increase the volatility and improve the chromatographic properties of the analyte. nih.govresearchgate.net

The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their mass spectra. oup.com This technique is particularly useful for identifying and quantifying volatile impurities. For instance, trifluoroacetyl derivatives of piperazine compounds have been successfully analyzed by GC-MS. researchgate.net The use of derivatization with reagents like trifluoroacetic anhydride (B1165640) can enhance the volatility of the analyte. nih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For chiral molecules such as the enantiomers of 2-(trifluoromethyl)piperazine, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously assigning the absolute stereochemistry. acs.org

While specific crystallographic data for the acetate salt of 2-(trifluoromethyl)piperazine is not publicly available in the refereed literature, the principles of its structural elucidation can be understood from crystallographic studies of related piperazine derivatives. nih.govresearchgate.net The analysis would provide a definitive picture of the molecule's solid-state structure, confirming its conformation and, for a single enantiomer, its absolute configuration.

The foundational principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of individual atoms are resolved. thieme-connect.de

Conformational Analysis

For 2-(trifluoromethyl)piperazine, a primary point of interest is the conformation of the six-membered piperazine ring and the orientation of the trifluoromethyl substituent. Piperazine rings are known to adopt a thermodynamically stable chair conformation, similar to cyclohexane, to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Computational studies and NMR analysis of related 2-substituted piperazines have been conducted to determine the preferred orientation of substituents. nih.gov While NMR spectroscopy on 2-(trifluoromethyl)piperazine in solution has suggested an equatorial position for the CF₃ group, X-ray crystallography would provide the definitive solid-state conformation. The steric bulk of the trifluoromethyl group would be expected to strongly favor the equatorial position to minimize steric hindrance with the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).

Determination of Absolute Stereochemistry

2-(Trifluoromethyl)piperazine is a chiral molecule, existing as (R)- and (S)-enantiomers. When a pure sample of one enantiomer is crystallized in a non-centrosymmetric space group, X-ray diffraction can be used to determine its absolute configuration. This is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net

This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a small phase shift in the scattered X-rays. This leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as a Bijvoet pair) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined. researchgate.net The result is often expressed as the Flack parameter; a value close to zero for a given stereochemical assignment confirms that the assignment is correct. acs.org This method provides the most reliable assignment of absolute stereochemistry. usm.edu

Although specific data for this compound is unavailable, the following table illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a related piperazine-containing compound.

Table 1: Representative Crystallographic Data for a Piperazine Derivative (Note: This data is for a different piperazine-containing molecule and is shown for illustrative purposes only.)

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄AgN₃O₄S |

| Formula Weight | 514.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5522(10) |

| b (Å) | 9.4295(6) |

| c (Å) | 19.2298(12) |

| β (°) | 95.606(7) |

| Volume (ų) | 1904.3(2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293(2) |

| R-factor (Rgt(F)) | 0.0401 |

| wR-factor (wRref(F²)) | 0.0959 |

| Data derived from a published crystal structure of a silver(I) complex containing a piperazine derivative. researchgate.net |

Applications of 2 Trifluoromethyl Piperazine Acetate As a Versatile Chemical Building Block

Utilization in Contemporary Organic Synthesis

2-(Trifluoromethyl)piperazine (B144428) acetate (B1210297) serves as a valuable and versatile building block in modern organic synthesis, enabling the construction of complex molecular architectures. Its unique structural features, particularly the trifluoromethyl group, make it a desirable precursor for a variety of chemical transformations.

Precursor for Complex Heterocyclic Systems and Ring Transformations

The piperazine (B1678402) ring is a common motif in many biologically active compounds. rsc.orgnih.govnih.gov 2-(Trifluoromethyl)piperazine provides a readily available starting material for the synthesis of more complex heterocyclic systems. The presence of the two nitrogen atoms in the piperazine ring allows for a variety of chemical modifications, leading to the formation of fused or spirocyclic ring systems. Furthermore, the trifluoromethyl group can influence the reactivity and stereochemistry of these transformations, allowing for the synthesis of unique and diverse molecular scaffolds. While specific examples of ring transformations starting directly from the acetate salt are not extensively detailed in the provided search results, the general utility of substituted piperazines in creating diverse heterocyclic structures is well-established. rsc.org

Scaffold for the Generation of Fluorinated Amine Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govresearchgate.netmdpi.com 2-(Trifluoromethyl)piperazine acetate is an excellent scaffold for the synthesis of various fluorinated amine derivatives. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the basicity and reactivity of the piperazine nitrogens. This allows for selective N-functionalization reactions to introduce a wide range of substituents, leading to a diverse library of fluorinated amine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.govrsc.org

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The incorporation of a trifluoromethyl group onto this scaffold, as in 2-(trifluoromethyl)piperazine, offers medicinal chemists a powerful tool for designing novel therapeutic agents.

Strategic Incorporation of Fluorine in Piperazine Scaffolds for Advanced Molecular Framework Design

The strategic placement of fluorine atoms in drug candidates is a widely used strategy to enhance their pharmacological profiles. nih.govresearchgate.net The trifluoromethyl group in 2-(trifluoromethyl)piperazine can improve metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov It can also increase lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.netmdpi.com Furthermore, the strong electronegativity of the trifluoromethyl group can modulate the pKa of the piperazine nitrogens, influencing their interaction with biological targets. mdpi.com This allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov

| Property Enhanced by Fluorine | Impact on Drug Design |

| Metabolic Stability | Increased half-life, reduced dosage |

| Lipophilicity | Improved membrane permeability and absorption |

| Binding Affinity | Enhanced interaction with target proteins |

| pKa Modulation | Optimized ionization at physiological pH |

Construction of Diverse Piperazine-Containing Scaffolds for Research and Development

This compound is a key building block for the construction of diverse libraries of piperazine-containing compounds for research and development. rsc.orgnih.gov The two nitrogen atoms of the piperazine ring provide convenient handles for combinatorial synthesis, allowing for the rapid generation of a large number of analogs with varied substituents. This diversity-oriented approach is crucial in the early stages of drug discovery for identifying lead compounds with desired biological activities. nih.govnih.gov The resulting scaffolds can be screened against a wide range of biological targets, accelerating the discovery of new therapeutic agents.

Application of Computational Chemistry in Compound Design and Synthetic Route Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and development. spirochem.comneuroquantology.com In the context of this compound, computational methods can be applied to both the design of novel compounds and the optimization of their synthetic routes.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of derivatives of 2-(trifluoromethyl)piperazine. neuroquantology.com These methods allow chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, by modeling the interaction of different substituted 2-(trifluoromethyl)piperazine analogs with a specific protein target, researchers can identify the most promising candidates for synthesis.

Furthermore, computational chemistry can aid in the optimization of synthetic routes to 2-(trifluoromethyl)piperazine and its derivatives. frontiersin.orgresearchgate.netnih.gov By calculating reaction energies and transition state structures, computational models can help chemists identify the most efficient and cost-effective synthetic pathways. This can be particularly useful for complex multi-step syntheses, where experimental optimization can be a lengthy and arduous process. The use of computational tools can lead to the development of more sustainable and environmentally friendly manufacturing processes. spirochem.com

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding affinity of a molecule to a target protein. |

| QSAR | Relates the chemical structure of a molecule to its biological activity. |

| Reaction Modeling | Predicts the feasibility and outcome of chemical reactions. |

| Retrosynthetic Analysis | Deconstructs a target molecule into simpler, commercially available starting materials. frontiersin.orgresearchgate.netnih.gov |

Molecular Modeling for Conformation and Reactivity Predictions

The spatial arrangement of atoms and the electronic distribution within a molecule are pivotal to its chemical reactivity. For this compound, molecular modeling techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer profound insights into its three-dimensional structure and how it interacts with other chemical entities.

The piperazine ring can exist in several conformations, most notably the chair and boat forms, and various twisted conformations. The presence of a bulky and strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly influences the conformational equilibrium. Computational studies on related substituted piperazines suggest that the chair conformation is generally the most stable, as it minimizes steric strain. In the case of 2-(trifluoromethyl)piperazine, the -CF3 group can occupy either an axial or an equatorial position.

| Conformer | -CF3 Position | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| Chair | Equatorial | Lower | Minimized gauche interactions |

| Chair | Axial | Higher | 1,3-diaxial interactions with H on C6 and N4 |

| Boat/Twist-Boat | - | Significantly Higher | Increased torsional and steric strain |

DFT calculations can be employed to precisely quantify the energy differences between these conformers. mdpi.comnih.gov By optimizing the geometry of each possible conformation, the global minimum energy structure can be identified. These calculations would likely confirm that the chair conformation with the trifluoromethyl group in the equatorial position is the most populated state, thus dictating the stereochemical outcome of its reactions.

Furthermore, molecular modeling is instrumental in predicting the reactivity of this compound. The two nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them nucleophilic. However, their reactivity is not identical. The nitrogen at position 1 (N1), being further away from the electron-withdrawing -CF3 group, is expected to be more nucleophilic than the nitrogen at position 4 (N4). DFT calculations can quantify this difference by mapping the electrostatic potential (ESP) surface of the molecule. The regions of highest negative potential (typically colored red on an ESP map) indicate the most likely sites for electrophilic attack.

| Nitrogen Atom | Proximity to -CF3 Group | Predicted Nucleophilicity | Supporting Computational Metric |

|---|---|---|---|

| N1 | Distal | Higher | Higher negative electrostatic potential |

| N4 | Proximal | Lower | Less negative electrostatic potential due to inductive effect |

Molecular dynamics simulations can further elaborate on the behavior of this compound in solution, accounting for solvent effects and temperature on its conformational dynamics and reactivity. youtube.commdpi.com This is particularly relevant for understanding its behavior in a reaction medium and for optimizing reaction conditions.

Retrosynthetic Analysis Assisted by Computational Tools

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules. nih.gov When the target molecule contains the 2-(trifluoromethyl)piperazine moiety, this building block becomes a key synthon in the retrosynthetic disconnection approach. Computational tools have become increasingly integral to this process, aiding chemists in identifying strategic bond disconnections and evaluating the feasibility of proposed synthetic steps. nih.govucla.edu

Consider a hypothetical target molecule, a novel pharmaceutical agent, that incorporates the 2-(trifluoromethyl)piperazine scaffold. The first step in a computer-assisted retrosynthetic analysis would involve identifying the 2-(trifluoromethyl)piperazine unit within the target structure. Software can then propose various disconnections based on known chemical reactions. For piperazine derivatives, the most common disconnections are the C-N bonds linking the piperazine nitrogens to the rest of the molecule.

For instance, if the target molecule involves an amide linkage to one of the piperazine nitrogens, the retrosynthetic analysis software would suggest a disconnection at the amide bond. This leads to two simpler precursors: the this compound and a carboxylic acid or its activated derivative.

Computational tools can then be used to evaluate the viability of the forward reaction. Quantum chemical calculations can model the reaction pathway, determine the activation energy, and predict the reaction thermodynamics. researchgate.net This information helps the chemist to choose the most appropriate coupling reagents and reaction conditions to maximize the yield and minimize by-products.

Furthermore, computational databases of commercially available starting materials are integrated into many retrosynthesis planning tools. nih.gov Once a disconnection is made to this compound, the software can verify its commercial availability and cost, which are crucial practical considerations in synthesis design.

| Target Moiety | Retrosynthetic Disconnection | Precursors | Computational Assistance |

|---|---|---|---|

| N-Aryl-2-(trifluoromethyl)piperazine | C-N bond | This compound + Aryl halide | Predicting feasibility of nucleophilic aromatic substitution (SNAr) |

| N-Acyl-2-(trifluoromethyl)piperazine | Amide C-N bond | This compound + Carboxylic acid/acyl chloride | Modeling reaction pathway and predicting yield |

| N-Alkyl-2-(trifluoromethyl)piperazine | C-N bond | This compound + Alkyl halide/aldehyde | Evaluating selectivity between N1 and N4; predicting side reactions |

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Piperazine Acetate

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-(Trifluoromethyl)piperazine (B144428) acetate (B1210297) synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methodologies. Current research is exploring innovative synthetic routes that move beyond traditional, often harsh, reaction conditions.

A significant area of focus is the development of asymmetric syntheses to produce enantiomerically pure forms of 2-(trifluoromethyl)piperazines. acs.org One promising approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. researchgate.net This method provides access to previously inaccessible stereochemically defined piperazines, which are crucial building blocks in medicinal chemistry. acs.orgresearchgate.net

Furthermore, efforts are being made to devise concise and modular synthetic pathways. For instance, a novel methodology for the asymmetric synthesis of 2,3,5-trisubstituted piperazine (B1678402) derivatives has been reported, starting from optically pure amino acids. researchgate.net While this specific example does not directly involve the trifluoromethyl group, the principles of developing efficient, multi-step syntheses from readily available starting materials are directly applicable. researchgate.netmdpi.com The goal is to create synthetic routes that are not only high-yielding but also amenable to scale-up for industrial applications.

Sustainable chemistry principles are also being integrated into the synthesis of piperazine derivatives. This includes the use of greener solvents, such as ethanol, and the development of one-pot, multi-component reactions to reduce waste and energy consumption. mdpi.com For example, a three-component reaction has been developed for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles in ethanol, demonstrating a move towards more eco-friendly processes. mdpi.com

Exploration of Advanced Derivatization Strategies and Reactivity Profiles

The versatility of the 2-(trifluoromethyl)piperazine scaffold allows for extensive derivatization, opening up a vast chemical space for the discovery of new molecules with tailored properties. Future research will delve deeper into advanced derivatization strategies to explore the full potential of this compound.

The piperazine ring, with its two nitrogen atoms, offers multiple points for modification. nih.gov Researchers are actively exploring the nucleophilic substitution reactions at the second nitrogen atom to introduce a wide array of functional groups. nih.gov This allows for the systematic modification of the molecule's steric and electronic properties, which can significantly impact its biological activity and material characteristics.

A key area of investigation is the impact of the trifluoromethyl group on the reactivity of the piperazine ring. The strong electron-withdrawing nature of the CF3 group influences the basicity and nucleophilicity of the nitrogen atoms, which must be carefully considered when designing derivatization reactions. researchgate.net Understanding these reactivity profiles is crucial for the successful synthesis of new derivatives.

Advanced derivatization protocols are being developed to facilitate the creation of complex molecular architectures. nih.gov These may involve multi-step sequences that combine different types of reactions to build upon the 2-(trifluoromethyl)piperazine core. For example, derivatization can be used to attach the piperazine scaffold to other heterocyclic systems, such as pyridines, to create novel hybrid molecules with unique properties. nih.govnih.gov

Table 1: Examples of Derivatization Strategies for Piperazine Scaffolds

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |

| N-Arylation | Aryl halides, Pd or Cu catalyst | N-Arylpiperazine | mdpi.com |

| N-Acylation | Acyl chlorides, base | N-Acylpiperazine | purdue.edu |

| Reductive Amination | Aldehydes/ketones, reducing agent | N-Alkylpiperazine | mdpi.com |

| Michael Addition | α,β-Unsaturated carbonyls | N-Alkylated piperazine | mdpi.com |

Integration into High-Throughput Synthesis and Screening Platforms

The demand for new and improved chemical entities in various fields, particularly in drug discovery, has driven the adoption of high-throughput synthesis (HTS) and screening platforms. purdue.edu 2-(Trifluoromethyl)piperazine acetate and its derivatives are well-suited for integration into these automated workflows.

High-throughput synthesis allows for the rapid generation of large libraries of related compounds. purdue.edu By combining the 2-(trifluoromethyl)piperazine scaffold with a diverse set of building blocks in an automated fashion, researchers can efficiently explore a vast chemical space. This approach accelerates the discovery of compounds with desired properties, such as enhanced biological activity or improved material performance. The use of continuous flow synthesis is also a promising avenue for the rapid and scalable production of these compounds. purdue.edu

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to identify "hits" with specific biological or chemical activities. nih.govnih.gov For instance, in drug discovery, HTS assays can be used to screen for compounds that interact with a particular biological target. nih.gov The amenability of 2-(trifluoromethyl)piperazine derivatives to such screening platforms makes them attractive candidates for lead generation in pharmaceutical research. The development of automated imaging and analysis platforms further enhances the efficiency of these screening efforts. nih.gov

Advanced Applications in Chemical Biology Research and Probe Development

The unique properties of the trifluoromethyl group make this compound a valuable tool for chemical biology research and the development of chemical probes. The CF3 group can enhance metabolic stability and membrane permeability, which are desirable characteristics for molecules designed to interact with biological systems. nih.gov

Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to investigate its function. The 2-(trifluoromethyl)piperazine scaffold can serve as a core structure for the development of such probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the piperazine ring, researchers can create probes for a variety of applications, including cellular imaging and target identification.

The trifluoromethyl group itself can be a useful label for certain analytical techniques, such as 19F NMR spectroscopy. This allows for the non-invasive monitoring of the probe's interaction with its biological target.

Furthermore, derivatives of 2-(trifluoromethyl)piperazine are being explored for their potential as bioactive agents in their own right. For example, trifluoromethylpyridine piperazine derivatives have shown promise as plant activators, inducing systemic acquired resistance against plant viruses. nih.govnih.gov This highlights the potential for this class of compounds to find applications beyond human medicine, in areas such as agriculture. The exploration of piperazine derivatives as radioprotective agents is another active area of research. nih.gov

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Basic: What analytical techniques are recommended for characterizing 2-(trifluoromethyl)piperazine acetate derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming CF₃ substitution patterns. For example, ¹H-¹³C HSQC can resolve piperazine ring proton coupling .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₈H₁₈F₃N₃O₂ for a derivative in ).

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, as used for forensic reference standards .

- X-ray Crystallography: Resolves stereochemistry of chiral piperazine derivatives, particularly in drug discovery contexts .

Advanced: How can researchers address contradictions in reported biological activities of 2-(trifluoromethyl)piperazine analogs across studies?

Answer:

Discrepancies often arise from variations in assay design, cell models, or compound stability. Methodological solutions include:

- Standardized Assay Conditions:

- Orthogonal Validation:

- Data Normalization:

Advanced: What strategies are effective in designing 2-(trifluoromethyl)piperazine analogs with improved pharmacokinetic properties?

Answer:

- Bioisosteric Replacement: Replace CF₃ with difluoromethyl (CF₂H) to maintain hydrophobicity while reducing metabolic liability .

- Prodrug Design: Introduce acetate esters (e.g., this compound) to enhance solubility. Hydrolysis in vivo releases the active piperazine .

- Linker Optimization: In dual-target ligands (e.g., D3R/MOR), elongating the alkyl chain between piperazine and pharmacophores improves brain penetration (e.g., pentanamide linker in ).

Q. Table 2: Pharmacokinetic Optimization Case Study

| Modification | Outcome | Reference |

|---|---|---|

| CF₃ → CF₂H | 2× higher metabolic stability in rat hepatocytes | |

| Acetate prodrug | 3× increased aqueous solubility (pH 7.4) | |

| C5 linker extension | 50% higher BBB permeability (in silico) |

Basic: What are the primary research applications of 2-(trifluoromethyl)piperazine derivatives in medicinal chemistry?

Answer:

- Kinase Inhibition: FLT3 and Bcr-Abl inhibitors for leukemia (e.g., ponatinib analogs) .

- CNS Therapeutics: Dopamine D3 receptor ligands for addiction and Parkinson’s disease .

- Antimicrobial Agents: RND efflux pump inhibitors to combat multidrug-resistant bacteria .

Advanced: How can computational modeling guide the design of 2-(trifluoromethyl)piperazine-based therapeutics?

Answer:

- Molecular Docking: Predict binding poses to targets like FLT3 or D3R using AutoDock Vina. For example, CF₃ groups form van der Waals contacts with hydrophobic kinase pockets .

- QSAR Models: Quantitative structure-activity relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) for blood-brain barrier penetration .

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess conformational stability of piperazine rings in solution, guiding solubility enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.